

Application Note: Quantitative Analysis of Fluorescent Brightener 135 using HPLC-FLD

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Compound of Interest

Compound Name: Fluorescent Brightener 135

Cat. No.: B8145589

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Introduction

Fluorescent Brightener 135 (FB 135), a synthetic organic compound, is widely used as an optical brightening agent in various industries, including textiles, plastics, and paper manufacturing.[1][2] It functions by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which results in a whiter and brighter appearance of the treated materials.[1][3] Due to its extensive use, there is a growing need for sensitive and reliable analytical methods to quantify its presence in various matrices to ensure product quality and regulatory compliance.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly suitable technique for the quantitative analysis of fluorescent compounds like FB 135.[4][5] This method offers excellent sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the analyte.[4][6] This application note provides a detailed protocol for the quantitative analysis of **Fluorescent Brightener 135** using HPLC-FLD, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of **Fluorescent Brightener 135** from the sample matrix, followed by separation using reversed-phase HPLC. The quantification is achieved by a fluorescence detector set at the optimal excitation and emission wavelengths for FB 135. An external standard calibration is used to determine the concentration of FB 135 in the sample.

Materials and Reagents

- **Fluorescent Brightener 135** standard (CAS No. 1041-00-5)
- HPLC grade acetonitrile, methanol, and water
- Ammonium acetate (analytical grade)
- Chloroform and N,N-Dimethylformamide (DMF) (analytical grade)
- Solid Phase Extraction (SPE) cartridges (e.g., HLB)
- Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

A standard HPLC system equipped with a fluorescence detector is required.

- HPLC System: Agilent 1260 Infinity II or equivalent, with a binary or quaternary pump, autosampler, and column thermostat.
- Fluorescence Detector (FLD): Capable of programmable wavelength switching.
- Analytical Column: A reversed-phase C18 column (e.g., Phenomenex C18, 4.6 x 250 mm, 5 µm) or a Phenyl-Hexyl column (e.g., Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 4 µm) can be used.[\[2\]](#)[\[4\]](#)

Experimental Protocols

Prepare a stock solution of **Fluorescent Brightener 135** (e.g., 100 mg/L) in acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 5 - 500 µg/L).

The choice of sample preparation method depends on the sample matrix.

For Plastic or Paper Samples:

- Weigh 1.0 g of the finely cut sample into a conical flask.

- Add 20 mL of a chloroform and acetonitrile mixture (3:7, v/v).
- Extract the sample using ultrasonication for 30 minutes.
- Centrifuge the extract and collect the supernatant.
- Clean up the extract using an HLB solid-phase extraction column.[\[2\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.
- Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

For Textile Samples:

- Weigh 1.0 g of the cut textile pieces into a flask.
- Add 20 mL of 70% N,N-Dimethylformamide (DMF) in water.
- Extract using an ultrasonic bath at 50 °C for 40 minutes.[\[7\]](#)
- After cooling, filter the extract through a 0.45 µm syringe filter into an HPLC vial.
- Column: Phenomenex C18 (4.6 x 250 mm, 5 µm)
- Mobile Phase A: 5 mmol/L Ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - 0-5 min: 50% B
 - 5-15 min: 50% to 95% B
 - 15-20 min: 95% B
 - 20.1-25 min: 50% B (re-equilibration)

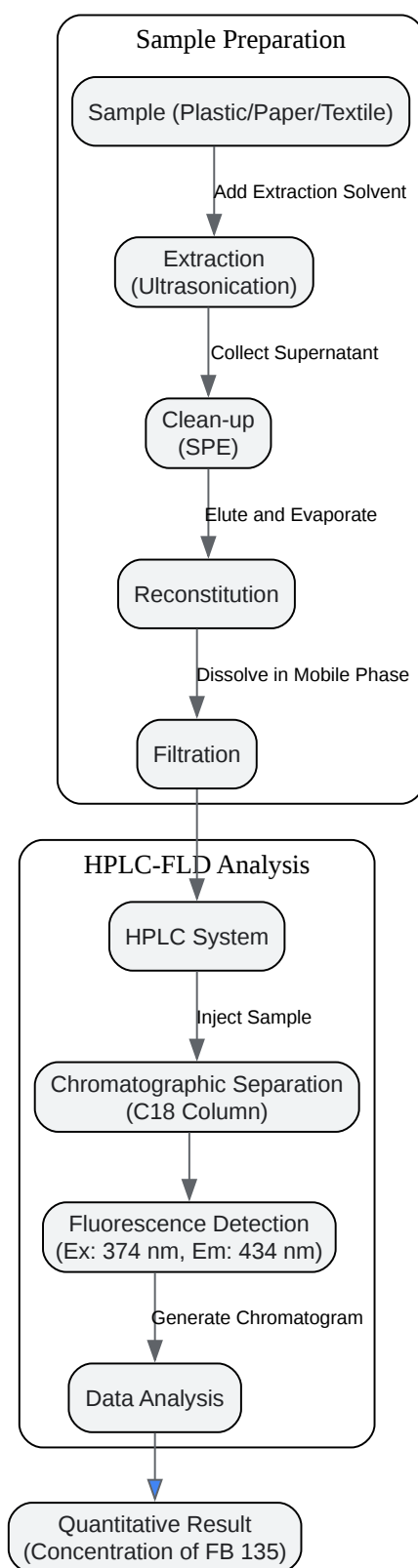
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Fluorescence Detector Wavelengths:
 - Excitation: 374 nm[1]
 - Emission: 434 nm[1]

Data Presentation

The quantitative performance of the HPLC-FLD method for the analysis of **Fluorescent Brightener 135** is summarized in the following table.

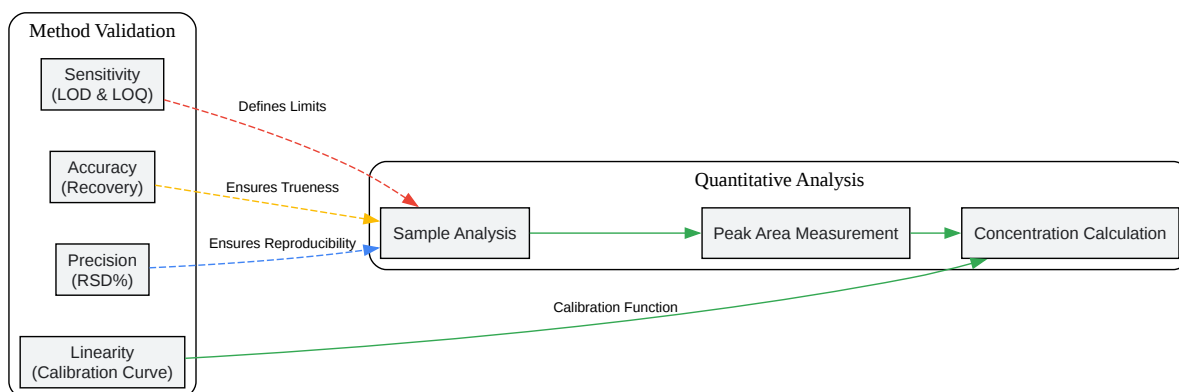
Parameter	Result	Reference
Linearity Range	5 - 500 µg/L	[2]
Correlation Coefficient (R ²)	> 0.999	[2]
Limit of Detection (LOD)	Typically in the low µg/L range	General knowledge from similar methods
Limit of Quantification (LOQ)	Typically in the low to mid µg/L range	General knowledge from similar methods
Recovery	80.4% - 125.0%	[2]
Precision (RSD%)	1% - 13%	[2]

Mandatory Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Fluorescent Brightener 135**.



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Caption: Logical relationship of method validation parameters to quantitative analysis.

Conclusion

The described HPLC-FLD method provides a robust, sensitive, and accurate approach for the quantitative determination of **Fluorescent Brightener 135** in various matrices. The detailed protocol for sample preparation and the specific chromatographic conditions ensure reliable and reproducible results. The method's performance, as demonstrated by its linearity, recovery, and precision, makes it suitable for routine quality control and research applications in industries where fluorescent brighteners are utilized.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Fluorescent Brightener 135 using HPLC-FLD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8145589#quantitative-analysis-of-fluorescent-brightener-135-using-hplc-fld]

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